molecular formula C14H18N4 B1517559 3-(aminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine CAS No. 1019346-46-3

3-(aminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine

Cat. No. B1517559
M. Wt: 242.32 g/mol
InChI Key: GWELJFVMEFUFBK-UHFFFAOYSA-N
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Description

“3-(aminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine” is a chemical compound that falls under the category of aminopyridines . Aminopyridines serve as pharmacophores for many molecules with significant biological and therapeutic value .


Synthesis Analysis

The synthesis of similar compounds, such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of “3-(aminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine” is likely to be complex due to the presence of multiple functional groups. The compound contains a pyridine ring, which is a common structural motif in natural products and has found applications in diverse fields .


Chemical Reactions Analysis

The chemical reactions involving “3-(aminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine” are likely to be complex due to the presence of multiple reactive sites. For instance, the compound could undergo reactions at the amine groups or at the pyridine ring .

Scientific Research Applications

1. Chemodivergent Synthesis

  • Application : This research focuses on the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
  • Method : The synthesis process involves different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions. On the other hand, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
  • Results : The research resulted in the successful synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazopyridines, which have significant biological and therapeutic value .

2. Catalyst-free Synthesis

  • Application : This research presents a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .
  • Method : The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
  • Results : The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields, and ethyl benzo[h]quinolin-2-yl carbamate has also been successfully synthesized .

3. Metal- and Column-free Synthesis

  • Application : This research developed a protocol for the synthesis of unsymmetrical ureas bearing 2-pyridyl units .
  • Method : The synthesis relies on a metal- and column-free one-pot ammonolysis using a wide range of aryl and alkyl amines, resulting in nearly quantitative conversions .
  • Results : The reaction is not hindered by either donor or acceptor groups .

4. Synthesis of N-(pyridin-2-yl)amides

  • Application : This research focuses on the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines .
  • Method : The synthesis process involves different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions .
  • Results : The research resulted in the successful synthesis of N-(pyridin-2-yl)amides, which have significant biological and therapeutic value .

5. Synthesis of N-isoquinolin-1-yl carbamates

  • Application : This research presents a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .
  • Method : The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
  • Results : The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields, and ethyl benzo[h]quinolin-2-yl carbamate has also been successfully synthesized .

4. Chemodivergent Synthesis

  • Application : This research focuses on the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
  • Method : The synthesis process involves different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions. On the other hand, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
  • Results : The research resulted in the successful synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazopyridines, which have significant biological and therapeutic value .

5. Catalyst-free Synthesis

  • Application : This research presents a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .
  • Method : The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
  • Results : The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields, and ethyl benzo[h]quinolin-2-yl carbamate has also been successfully synthesized .

Future Directions

The future directions for research on “3-(aminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine” could include further exploration of its synthesis, investigation of its physical and chemical properties, and examination of its potential biological activities .

properties

IUPAC Name

3-(aminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-18(10-7-13-6-2-3-8-16-13)14-12(11-15)5-4-9-17-14/h2-6,8-9H,7,10-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWELJFVMEFUFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)C2=C(C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(aminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine

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